7-Methyl-1-Naphthol

Übersicht

Beschreibung

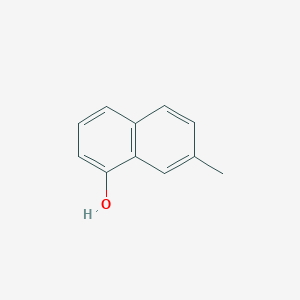

7-Methyl-1-naphthol is an organic compound with the molecular formula C11H10O. It is a derivative of naphthol, where a methyl group is substituted at the seventh position of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

7-Methyl-1-naphthol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.

Wirkmechanismus

Target of Action

Naphthol derivatives have been studied for their potential as cognition enhancers , suggesting that they may interact with targets in the central nervous system.

Mode of Action

Naphthoquinone derivatives, which are structurally similar to naphthols, are known to exhibit strong action as antimalarial, antibacterial, antifungal, and anticancer agents . Their mechanism of action could be due to their properties as oxidizing or dehydrogenation agents .

Biochemical Pathways

, naphthol derivatives are known to be involved in microbial degradation pathways. The metabolic pathway starts with the hydrolysis of the ester bond to form 1-naphthol, which is then converted to 1,2-dihydroxynaphthalene via the action of 1-naphthol hydroxylase .

Pharmacokinetics

The study of similar naphthol derivatives could provide insights into the potential adme properties of 7-methyl-1-naphthol .

Result of Action

Naphthol derivatives have been studied for their potential as cognition enhancers , suggesting that they may have effects on cognitive function.

Action Environment

The environmental persistence of polycyclic aromatic hydrocarbons (pahs), which include naphthols, has led to the evolution of new degradative phenotypes through horizontal gene transfer .

Biochemische Analyse

Biochemical Properties

7-Methyl-1-naphthol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism. The interaction with cytochrome P450 leads to the formation of hydroxylated metabolites, which are further processed in the body .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in mice. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its hydroxylation and conjugation. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, leading to the formation of glucuronide conjugates that are excreted from the body. These metabolic pathways help in the detoxification and elimination of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which facilitate its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific cellular compartments, affecting its activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 7-Methyl-1-naphthol can be synthesized through several methods. One common approach involves the methylation of 1-naphthol. This can be achieved by reacting 1-naphthol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 7-methyl-1-nitronaphthalene, followed by hydrolysis. This method ensures a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-1-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 7-methyl-1-naphthoquinone using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to 7-methyl-1-naphthalenol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

Oxidation: 7-Methyl-1-naphthoquinone.

Reduction: 7-Methyl-1-naphthalenol.

Substitution: Various halogenated derivatives depending on the halogen used.

Vergleich Mit ähnlichen Verbindungen

1-Naphthol: Similar in structure but lacks the methyl group at the seventh position.

2-Naphthol: Another isomer with the hydroxyl group at the second position.

7-Methyl-2-naphthol: Similar but with the hydroxyl group at the second position.

Uniqueness: 7-Methyl-1-naphthol is unique due to the specific positioning of the methyl and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of the methyl group at the seventh position enhances its stability and modifies its interaction with other molecules compared to its non-methylated counterparts.

Biologische Aktivität

7-Methyl-1-naphthol (7-MN) is a chemical compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of 7-MN, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound is an organic compound with the molecular formula . It is a derivative of naphthalene and is structurally characterized by a methyl group at the 7-position of the naphthol ring.

Biological Activities

1. Antimicrobial Activity

7-MN exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:

- Bacterial Inhibition : The minimum inhibitory concentration (MIC) of 7-MN against Streptococcus mutans is reported to be 156 µg/mL, while for Prevotella gingivalis, it is as low as 39 µg/mL .

- Fungal Activity : It has also shown antifungal activity against common fungal strains, although specific MIC values vary by organism.

2. Anticancer Properties

Research indicates that 7-MN possesses cytotoxic effects on several cancer cell lines:

- Cytotoxicity : In vitro studies have shown that 7-MN can induce apoptosis in human oral epidermoid carcinoma cells with IC50 values indicating significant potency .

- Mechanism of Action : The compound appears to exert its anticancer effects through the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress in cancer cells.

3. Anti-inflammatory Effects

The anti-inflammatory potential of 7-MN has been explored in various models:

- Inhibition of Inflammatory Mediators : 7-MN has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have elaborated on the pharmacological potential of 7-MN:

The biological activities attributed to 7-MN can be explained through various mechanisms:

- Enzymatic Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Oxidative Stress Induction : By generating ROS, 7-MN disrupts cellular homeostasis in cancer cells, leading to programmed cell death.

- Interaction with Cellular Pathways : It modulates signaling pathways related to inflammation and apoptosis.

Safety and Toxicity

While 7-MN shows promise as a therapeutic agent, its safety profile warrants consideration:

- Toxicological Studies : Animal studies indicate potential toxicity at high doses, particularly affecting lung tissue and leading to necrosis in certain cell types .

- Regulatory Status : Ongoing evaluations by health authorities are necessary to establish acceptable exposure levels and therapeutic indices for human applications.

Eigenschaften

IUPAC Name |

7-methylnaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVIJCUSYBZPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80989203 | |

| Record name | 7-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-33-9 | |

| Record name | NSC57009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylnaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80989203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.